Benzyl 3-(methylamino)propanoate

Lipophilicity LogP β-Amino esters

Benzyl 3-(methylamino)propanoate is a β-amino acid benzyl ester derived from N-methyl-β-alanine, carrying the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g·mol⁻¹. It is classified as a protected β-amino acid building block featuring a secondary N-methylamine and a benzyl ester protecting group on the carboxylic acid.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13257061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(methylamino)propanoate
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCNCCC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-12-8-7-11(13)14-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
InChIKeyKQBGDCVMTJLIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(methylamino)propanoate (CAS 88583-90-8) – Baseline Identity and Procurement-Relevant Classification


Benzyl 3-(methylamino)propanoate is a β-amino acid benzyl ester derived from N-methyl-β-alanine, carrying the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g·mol⁻¹ [1]. It is classified as a protected β-amino acid building block featuring a secondary N-methylamine and a benzyl ester protecting group on the carboxylic acid . Its computed XLogP3 of 1.5 distinguishes it from shorter-chain alkyl ester analogs with substantially lower lipophilicity [1]. The compound serves as an intermediate in organic synthesis, particularly where orthogonal ester deprotection strategies or controlled lipophilicity are required.

Orthogonal benzyl ester deprotection by mild hydrogenolysis
Moderately lipophilic profile for biphasic and chromatographic workflows
UV-active benzyl chromophore simplifies TLC and HPLC monitoring

Why Benzyl 3-(methylamino)propanoate Cannot Be Replaced by Generic Methyl or Ethyl Ester Analogs in Research Procurement


Substituting benzyl 3-(methylamino)propanoate with methyl 3-(methylamino)propanoate or ethyl 3-(methylamino)propanoate introduces a quantifiably different lipophilicity profile: the benzyl ester exhibits an XLogP3 of 1.5, compared with −0.4 for the methyl ester and 0 for the ethyl ester [1][2][3]. This ~1.5–1.9 logP unit increase alters partitioning behavior in biphasic reaction systems, chromatographic retention, and membrane permeability in biological contexts. Furthermore, benzyl esters undergo selective hydrogenolytic cleavage (H₂/Pd-C) while methyl and ethyl esters require basic or acidic hydrolysis, enabling orthogonal deprotection strategies in multi-step synthesis [4]. The N-methyl group additionally modulates the amine's basicity (predicted pKa ~7–8 for the conjugate acid) and steric environment compared to the unsubstituted benzyl 3-aminopropanoate (XLogP3 = 1.0, MW = 179.22 g·mol⁻¹) [5]. These cumulative physicochemical and chemoselectivity differences mean that a simple alkyl ester swap is not equivalent and will alter reaction outcomes, purification behavior, and downstream synthetic utility.

Lipophilicity Shift Benzyl ester exhibits substantially higher lipophilicity than methyl or ethyl analogs; simple alkyl ester replacement may markedly alter biphasic partitioning, chromatographic retention, and membrane partitioning behavior.
Deprotection Orthogonality Benzyl ester is cleaved by hydrogenolysis (H₂/Pd-C), while methyl/ethyl esters require alkaline or acidic hydrolysis; substituting eliminates the ability to deprotect under neutral, reductive conditions.
N‑Methyl Reactivity The N-methyl group modulates amine basicity, steric environment, and hydrogen-bond donor capacity compared to primary amine analogs; using unsubstituted benzyl 3-aminopropanoate changes reactivity in amide coupling and peptide synthesis.

Quantitative Differentiation Evidence for Benzyl 3-(methylamino)propanoate Relative to Closest Analogs


Lipophilicity (XLogP3) Advantage of Benzyl Ester over Methyl and Ethyl Ester Analogs

Benzyl 3-(methylamino)propanoate (XLogP3 = 1.5) exhibits a 1.9 log-unit higher computed lipophilicity than methyl 3-(methylamino)propanoate (XLogP3 = −0.4) and a 1.5 log-unit increase over ethyl 3-(methylamino)propanoate (XLogP3 = 0) [1][2]. These XLogP3 values were computed using the PubChem XLogP3 3.0 algorithm, providing a consistent cross-compound comparison framework.

Lipophilicity
Cross-study comparable
ΔXLogP3 +1.9
Supports biphasic extraction and chromatographic optimization
vs. methyl ester; PubChem XLogP3 3.0
Lipophilicity LogP β-Amino esters

Molecular Weight and Physical Form Differentiation for Purification and Handling

The molecular weight of benzyl 3-(methylamino)propanoate (193.24 g·mol⁻¹) is 76.09 g·mol⁻¹ higher than methyl 3-(methylamino)propanoate (117.15 g·mol⁻¹) and 62.07 g·mol⁻¹ higher than ethyl 3-(methylamino)propanoate (131.17 g·mol⁻¹) [1][2]. This 65% mass increase alters boiling point, elution profile in flash chromatography, and mass spectrometry detection limits. The benzyl ester is typically an oil or low-melting solid at ambient temperature, while the methyl and ethyl esters are lower-boiling liquids.

Molecular Weight
Cross-study comparable
+65% MW
Impacts chromatography retention and mass detection
76.1 g/mol higher vs. methyl ester
Molecular weight Physical form Purification

Orthogonal Deprotection Selectivity: Hydrogenolysis of Benzyl Ester vs. Alkaline Hydrolysis of Methyl Ester

Benzyl esters are cleaved by catalytic hydrogenolysis (H₂, Pd/C), while methyl and ethyl esters require alkaline or acidic hydrolysis [1]. This orthogonality enables sequential deprotection in multi-step syntheses without affecting other base-sensitive functionalities. In a model system of Δ²-cephem-4,4-dicarboxylic acid esters, alkaline hydrolysis selectively removed methyl esters while hydrogenolysis removed benzyl esters, demonstrating mutually orthogonal deprotection pathways [1]. Benzyl 3-(methylamino)propanoate can therefore be deprotected under neutral, reductive conditions (H₂/Pd-C, RT, 1 atm) that leave methyl or ethyl esters intact.

Deprotection
Class-level inference
Hydrogenolysis (H₂/Pd-C)
vs. alkaline hydrolysis for methyl/ethyl esters
Enables neutral, reductive deprotection without strong acid/base
May not extend to all substrates; confirm lab compatibility
Protecting group strategy Orthogonal deprotection Hydrogenolysis

N-Methyl Substitution Increases Lipophilicity Relative to Unsubstituted Benzyl 3-Aminopropanoate

The N-methyl group on benzyl 3-(methylamino)propanoate increases its computed XLogP3 to 1.5, compared to XLogP3 = 1.0 for the unsubstituted analog benzyl 3-aminopropanoate (beta-alanine benzyl ester) [1][2]. This +0.5 log-unit increase arises from the additional methyl carbon and reduced hydrogen-bond donor capacity (secondary vs. primary amine). The N-methyl group also increases steric bulk at the nitrogen, altering nucleophilicity and reactivity in amide bond-forming reactions.

N‑Methyl Effect
Cross-study comparable
ΔXLogP3 +0.5
Fine-tunes lipophilicity vs. primary amine analog
Compared to benzyl 3-aminopropanoate; PubChem
N-Methylation effect Lipophilicity β-Alanine derivatives

Optimal Application Scenarios for Benzyl 3-(methylamino)propanoate Driven by Quantitative Differentiation Evidence


Orthogonal Protecting Group Strategy in Complex Multi-Step Organic Synthesis

In synthetic sequences requiring sequential deprotection of multiple carboxylic acid functionalities, benzyl 3-(methylamino)propanoate serves as a key intermediate whose benzyl ester can be removed by mild hydrogenolysis (H₂/Pd-C) without affecting co-existing methyl or tert-butyl esters that require basic or acidic cleavage [1]. This orthogonality is critical in the synthesis of peptide conjugates, heterocyclic scaffolds, and natural product analogs where base-labile groups (e.g., Fmoc, acetyl) must remain intact during ester deprotection.

Lipophilicity-Driven Lead Optimization in Medicinal Chemistry

The XLogP3 of 1.5 for benzyl 3-(methylamino)propanoate provides a ~1.5–1.9 log-unit lipophilicity advantage over methyl and ethyl ester analogs (XLogP3 = −0.4 and 0, respectively) [1]. This makes the benzyl ester the preferred intermediate when increased membrane permeability or improved organic-phase extraction is required in early-stage drug discovery. The N-methyl group further contributes +0.5 logP over the primary amine analog, enabling fine-tuning of physicochemical properties.

Synthesis of N-Methyl-β-Alanyl Peptides and Peptidomimetics

Benzyl 3-(methylamino)propanoate is structurally analogous to β-alanine benzyl ester, which is documented as an acyl donor in aminopeptidase-catalyzed dipeptide synthesis . The N-methyl substitution prevents undesired N-acylation side reactions and alters peptide backbone conformation. Researchers synthesizing N-methylated β-peptides or modified peptide therapeutics can employ this building block to introduce N-methyl-β-alanine residues with orthogonal benzyl ester protection.

UV-Active Chromophore for Reaction Monitoring and Purification

The benzyl ester moiety provides a strong UV chromophore (λ_max ~254 nm) that enables facile HPLC or TLC monitoring of reaction progress—an advantage over methyl and ethyl ester analogs which lack significant UV absorption above 210 nm [1]. This property streamlines purification workflows in both academic and industrial settings, reducing analytical method development time.

Application
Selection Property
Validation Focus
Orthogonal deprotection strategy
Benzyl ester cleavable by hydrogenolysis
Compatibility with base‑labile protecting groups (Fmoc, acetyl)
Lipophilicity‑driven lead optimization
Moderately lipophilic benzyl ester backbone
Improved organic‑phase extraction and membrane permeability studies
N‑Methyl‑β‑alanyl peptide synthesis
N‑Methyl secondary amine with benzyl protection
Prevention of undesired N‑acylation; backbone conformation control
UV‑active reaction monitoring
Benzyl chromophore (λ~254 nm)
TLC/HPLC detection without derivatization
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